Cas no 103244-42-4 (Naphtho[1,2-c]furan-1,5,9b(1H)-triol,3,5,5a,6,7,8,9,9a-octahydro-6,6,9a-trimethyl-, (1R,5R,5aS,9aS,9bS)-)
![Naphtho[1,2-c]furan-1,5,9b(1H)-triol,3,5,5a,6,7,8,9,9a-octahydro-6,6,9a-trimethyl-, (1R,5R,5aS,9aS,9bS)- structure](https://it.kuujia.com/scimg/cas/103244-42-4x500.png)
103244-42-4 structure
Nome del prodotto:Naphtho[1,2-c]furan-1,5,9b(1H)-triol,3,5,5a,6,7,8,9,9a-octahydro-6,6,9a-trimethyl-, (1R,5R,5aS,9aS,9bS)-
Naphtho[1,2-c]furan-1,5,9b(1H)-triol,3,5,5a,6,7,8,9,9a-octahydro-6,6,9a-trimethyl-, (1R,5R,5aS,9aS,9bS)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Naphtho[1,2-c]furan-1,5,9b(1H)-triol,3,5,5a,6,7,8,9,9a-octahydro-6,6,9a-trimethyl-, (1R,5R,5aS,9aS,9bS)-
- (1R,5R,5aS,9aS,9bS)-6,6,9a-trimethyl-3,5,5a,7,8,9-hexahydro-1H-benzo[g][2]benzofuran-1,5,9b-triol
- Naphtho[1,2-c]furan-1,5,9b(1H)-triol,3,5,5a,6,7,8,9,9a-octahydro-6,6,9a-trimethyl-, (1R,5R,5aS...
- pereniporin A
- (1R,5R,5aS,9aS,9bS)-6,6,9a-trimethyl-3,5,5a,6,7,8,9,9a-octahydronaphtho[1,2-c]furan-1,5,9b(1H)-triol
- Naphtho(1,2-c)furan-1,5,9b(1H)-triol, 3,5,5a,6,7,8,9,9a-octahydro-6,6,9a-trimethyl-, (1R-(1alpha,5beta,5aalpha,9abeta,9balpha))-
- (1R)-3,5,5aα,6,7,8,9,9a-Octahydro-6,6,9aβ-trimethyl-1H-naphtho[1,2-c]furan-1α,5β,9bα-triol
- 6,6,9a-Trimethyl-3,5,5a,6,7,8,9,9a-octahydronaphtho[1,2-c]furan-1,5,9b(1H)-triol
- DTXSID30908267
- 103244-42-4
- 6-epi-pereniporin A
-
- Inchi: InChI=1S/C15H24O4/c1-13(2)5-4-6-14(3)11(13)10(16)7-9-8-19-12(17)15(9,14)18/h7,10-12,16-18H,4-6,8H2,1-3H3/t10-,11+,12-,14+,15+/m1/s1
- Chiave InChI: FRWRTYDHUNFKOE-MIBAYGRRSA-N
- Sorrisi: O[C@@H]1C=C2CO[C@@H](O)[C@]2(O)[C@@]2(C)CCCC(C)(C)[C@H]12
Proprietà calcolate
- Massa esatta: 268.16752
- Massa monoisotopica: 268.16745924g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 19
- Conta legami ruotabili: 0
- Complessità: 430
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 5
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 69.9Ų
- XLogP3: 0.7
Proprietà sperimentali
- PSA: 69.92
Naphtho[1,2-c]furan-1,5,9b(1H)-triol,3,5,5a,6,7,8,9,9a-octahydro-6,6,9a-trimethyl-, (1R,5R,5aS,9aS,9bS)- Letteratura correlata
-
Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
-
Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
-
Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
103244-42-4 (Naphtho[1,2-c]furan-1,5,9b(1H)-triol,3,5,5a,6,7,8,9,9a-octahydro-6,6,9a-trimethyl-, (1R,5R,5aS,9aS,9bS)-) Prodotti correlati
- 13191-64-5(Aurofusarin)
- 892743-78-1(1-(4-fluorophenyl)-4-3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl-1H-1,2,3-triazol-5-amine)
- 2229441-53-4(2-1-(4-methylpyridin-3-yl)cyclopropylacetic acid)
- 1353947-44-0([2-(2-Amino-acetylamino)-cyclohexyl]-carbamic acid tert-butyl ester)
- 1251671-88-1(3-(2-Ethoxyphenyl)-5-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole)
- 2228643-78-3(1-(2-methyloxolan-3-yl)cyclohexylmethanamine)
- 2228633-37-0(tert-butyl 2-(1H-indol-6-yl)piperazine-1-carboxylate)
- 1273605-36-9(6-Bromo-5-methyl-2,3-dihydro-1H-inden-1-amine)
- 75029-54-8(2-Propenoic acid, 3-amino-, methyl ester, (E)-)
- 63148-57-2(Poly(methyl hydrogen siloxane))
Fornitori consigliati
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

上海贤鼎生物科技有限公司
Membro d'oro
CN Fornitore
Grosso

Baoji Haoxiang Bio-technology Co.Ltd
Membro d'oro
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
